molecular formula C18H18FN3O3S B2409902 N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260932-25-9

N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2409902
CAS RN: 1260932-25-9
M. Wt: 375.42
InChI Key: PIMJWWWOOMVASK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor Activities : Certain compounds closely related to N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide have been synthesized and shown to possess selective antitumor activities. These compounds include derivatives of thieno[3,2-d]pyrimidine and have demonstrated potential against various human cancer cell lines, such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, indicating a promising area for further research in cancer therapy (Hafez & El-Gazzar, 2017).

  • Herbicidal Activity : Synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides has shown effective herbicidal activities against dicotyledonous weeds. This demonstrates potential agricultural applications of these compounds in weed management (Wu et al., 2011).

  • Radioligand for Imaging : Derivatives of the compound, particularly those with a fluorine atom, have been used in the development of radioligands for positron emission tomography (PET) imaging. These derivatives, such as DPA-714, are synthesized for imaging the translocator protein, an early biomarker of neuroinflammatory processes, demonstrating their importance in neuroimaging and potentially in the study of neurodegenerative diseases (Damont et al., 2015).

Synthesis and Chemical Properties

  • Chemical Synthesis : The chemical synthesis of related compounds involves various methods, including the use of coupling reagents and specific starting materials, highlighting the complex chemistry and versatility of thieno[3,2-d]pyrimidine derivatives. The synthesis process often includes steps like hydrolysis and specific reaction conditions to obtain the desired compounds (Jing, 2011).

  • Molecular Structure and Spectroscopic Analysis : Studies have been conducted on the molecular structure, natural bond orbital calculations, and vibrational assignments of related compounds using methods like FT-IR, FT-Raman spectra, and density functional theory. Such studies provide a deeper understanding of the molecular characteristics and potential applications of these compounds (Mary et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-amino-3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetamide with 2-fluorobenzoyl chloride in the presence of a base, followed by acetylation of the resulting intermediate with acetic anhydride and a base.", "Starting Materials": [ "2-amino-3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetamide", "2-fluorobenzoyl chloride", "base", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetamide with 2-fluorobenzoyl chloride in the presence of a base to form N-(2-fluorophenyl)-2-(3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide intermediate.", "Step 2: Acetylation of the intermediate with acetic anhydride and a base to form the final product N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] }

CAS RN

1260932-25-9

Product Name

N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Molecular Formula

C18H18FN3O3S

Molecular Weight

375.42

IUPAC Name

N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C18H18FN3O3S/c1-11(2)9-22-17(24)16-14(7-8-26-16)21(18(22)25)10-15(23)20-13-6-4-3-5-12(13)19/h3-8,11H,9-10H2,1-2H3,(H,20,23)

InChI Key

PIMJWWWOOMVASK-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3F

solubility

not available

Origin of Product

United States

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